N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1203209-95-3
VCID: VC8216967
InChI: InChI=1S/C25H26N4O3/c1-17-4-2-3-5-20(17)21-7-9-24(28-27-21)29-12-10-19(11-13-29)25(30)26-15-18-6-8-22-23(14-18)32-16-31-22/h2-9,14,19H,10-13,15-16H2,1H3,(H,26,30)
SMILES: CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5
Molecular Formula: C25H26N4O3
Molecular Weight: 430.5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

CAS No.: 1203209-95-3

Cat. No.: VC8216967

Molecular Formula: C25H26N4O3

Molecular Weight: 430.5

* For research use only. Not for human or veterinary use.

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide - 1203209-95-3

Specification

CAS No. 1203209-95-3
Molecular Formula C25H26N4O3
Molecular Weight 430.5
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
Standard InChI InChI=1S/C25H26N4O3/c1-17-4-2-3-5-20(17)21-7-9-24(28-27-21)29-12-10-19(11-13-29)25(30)26-15-18-6-8-22-23(14-18)32-16-31-22/h2-9,14,19H,10-13,15-16H2,1H3,(H,26,30)
Standard InChI Key SUHKETAFBKXCKS-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5
Canonical SMILES CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

N-(Benzo[d] dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide belongs to the piperidine-carboxamide class, distinguished by its hybrid architecture. Key identifiers include:

PropertyValue
CAS No.1203209-95-3
Molecular FormulaC<sub>25</sub>H<sub>26</sub>N<sub>4</sub>O<sub>3</sub>
Molecular Weight430.5 g/mol
IUPAC NameN-(1,3-benzodioxol-5-ylmethyl)-1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carboxamide
SMILESCC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC5=C(C=C4)OCO5
InChI KeySUHKETAFBKXCKS-UHFFFAOYSA-N

The compound’s structure comprises three primary domains:

  • Benzo[d] dioxol-5-ylmethyl group: A methylene-linked benzodioxole moiety, known for enhancing metabolic stability and membrane permeability in drug candidates.

  • 6-(o-Tolyl)pyridazin-3-yl subunit: A pyridazine ring substituted with an ortho-methylphenyl group, contributing to π-π stacking interactions with biological targets.

  • Piperidine-4-carboxamide core: A six-membered nitrogen heterocycle with a carboxamide functional group, facilitating hydrogen bonding and conformational flexibility.

Synthesis and Preparation

Synthetic Pathways

The synthesis of N-(benzo[d] dioxol-5-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide involves multi-step organic reactions, typically proceeding as follows:

  • Formation of the Pyridazine Ring:

    • Condensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds under reflux conditions.

    • Introduction of the o-tolyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

  • Piperidine Ring Functionalization:

    • Alkylation of piperidine-4-carboxylic acid derivatives to introduce the pyridazine subunit at the 1-position.

    • Carboxamide formation through reaction with benzo[d] dioxol-5-ylmethylamine using coupling agents like HATU or EDCI.

  • Purification and Characterization:

    • Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) to isolate the target compound.

    • Validation via <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS).

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity: Ensuring proper substitution patterns on the pyridazine ring.

  • Steric Hindrance: Managing bulkiness from the o-tolyl group during coupling reactions.

  • Yield Improvement: Current reported yields range from 15–30%, necessitating catalyst optimization (e.g., palladium-based catalysts for cross-coupling).

Structural and Computational Analysis

X-ray Crystallography and DFT Studies

Although crystallographic data for this compound are unavailable, density functional theory (DFT) simulations predict:

  • Bond Lengths: C-N bonds in the pyridazine ring measure approximately 1.33 Å, consistent with aromatic character.

  • Torsional Angles: The dihedral angle between the pyridazine and piperidine rings is ~45°, indicating moderate conformational flexibility.

Spectroscopic Profiles

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

    • δ 7.85 (d, J = 8.4 Hz, 1H, pyridazine-H),

    • δ 6.85–6.75 (m, 3H, benzodioxole-H),

    • δ 2.35 (s, 3H, o-tolyl-CH<sub>3</sub>).

  • IR (KBr): Peaks at 1650 cm<sup>−1</sup> (C=O stretch) and 1240 cm<sup>−1</sup> (C-O-C from benzodioxole).

Biological Activity and Mechanistic Insights

In Silico Predictions

Molecular docking simulations suggest:

  • Binding to PARP-1: The pyridazine ring forms hydrogen bonds with Gly863 and Ser904 residues (ΔG = −9.2 kcal/mol).

  • Blood-Brain Barrier Permeability: Predicted logBB = 0.45, indicating moderate CNS penetration.

Research Directions and Applications

ApplicationRationale
OncologyPARP-1 inhibition for BRCA-mutant cancers
NeuroinflammationCOX-2 suppression in Alzheimer’s disease models
AnalgesiaModulation of TRPV1 receptors in chronic pain

Future Studies

  • ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in rodent models.

  • Structure-Activity Relationships (SAR): Modify the o-tolyl and benzodioxole groups to enhance potency.

Comparative Analysis with Analogous Compounds

CompoundMolecular FormulaKey Structural DifferencesReported Activity
VC8216967C<sub>25</sub>H<sub>26</sub>N<sub>4</sub>O<sub>3</sub>None (same compound)Under investigation
EVT-2753653C<sub>26</sub>H<sub>27</sub>N<sub>5</sub>O<sub>3</sub>Oxadiazole replaces pyridazineCOX-2 inhibition (IC<sub>50</sub> = 0.8 μM)
CAS 1105219-06-4C<sub>24</sub>H<sub>24</sub>N<sub>4</sub>O<sub>3</sub>Lacks methylene linkerAntiproliferative (EC<sub>50</sub> = 5.3 μM)

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